4-chloro-N-(2-chlorophenyl)-N'-methylbenzenecarboximidamide
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Overview
Description
4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of chloro groups attached to the phenyl rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Oxidized or reduced forms of the original compound .
Scientific Research Applications
4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The chloro groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This compound may inhibit or activate specific proteins, resulting in its observed biological effects .
Comparison with Similar Compounds
- 4-Chloro-N-(2-chlorophenyl)benzamide
- 4-Chloro-N-(3-chlorophenyl)benzamide
- 4-Chloro-N-(2,3-dimethylphenyl)benzamide
Uniqueness: 4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .
Properties
Molecular Formula |
C14H12Cl2N2 |
---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12Cl2N2/c1-17-14(10-6-8-11(15)9-7-10)18-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
InChI Key |
OJEVAUZMEKVYAK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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